4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione
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Overview
Description
4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring.
Mechanism of Action
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C, yielding the desired product with high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method utilizes readily available organic precursors and cesium fluoride as the primary fluorine source .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique electronic properties.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different chemical properties and applications.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly valuable in the synthesis of novel compounds with potential biological activities and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-8-3(10)9-2/h1H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAHGVQCIPPFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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